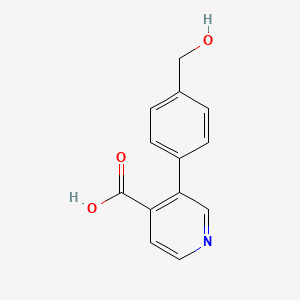

3-(4-Hydroxymethylphenyl)isonicotinic acid

Übersicht

Beschreibung

3-(4-Hydroxymethylphenyl)isonicotinic acid is a derivative of isonicotinic acid . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .

Chemical Reactions Analysis

While there is a lack of specific information on the chemical reactions involving 3-(4-Hydroxymethylphenyl)isonicotinic acid, isonicotinic acid derivatives have been studied for their potential as synthetic chemical inducers of plant immunity . These compounds can activate, bolster, or prime plant defense mechanisms .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsymmetrical Porphyrins

The compound can be used in the synthesis of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups . These porphyrin compounds are potential semiconductor materials .

Spectroscopic Properties

The compound can be used to investigate spectroscopic properties through Raman spectroscopy, fluorescence, and surface photovoltage measurements . The influence of different substituents on Raman spectra is small, but their impact on the fluorescence spectra and surface photovoltage measurements is significant .

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

The compound can be used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are very attractive in medicinal chemistry due to their broad spectrum of biological activities .

Predicting Partition Coefficients and Solubility

The descriptors for isonicotinic acid can be used in known equations for partition of solutes between water and organic solvents to predict partition coefficients and then further solubility in a host of organic solvents .

Use as a Semochemical

Methyl isonicotinate, a patented 4-pyridyl carbonyl compound, was found to be a useful semiochemical that does not use any type of pheromone . Research has been performed to investigate how this chemical can be used for the management of thrip-pests .

Treatment of Tuberculosis

Isonicotinic acid is an important drug intermediate with wide application prospects and has been used in the treatment of tuberculosis .

Zukünftige Richtungen

Research into isonicotinic acid derivatives continues to be a promising field, particularly in the development of novel plant immune inducers . The availability of their structures and recent progress in understanding plant immune responses opens up the possibility of identifying new or more potent chemical inducers through rational design .

Wirkmechanismus

Target of Action

3-(4-Hydroxymethylphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . It is also known to reversibly inhibit CYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2, CYP2A6, CYP2C19, and CYP3A4 at clinically relevant concentrations .

Mode of Action

Isoniazid, the parent compound of 3-(4-Hydroxymethylphenyl)isonicotinic acid, is a prodrug and must be activated by bacterial catalase . It is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Biochemical Pathways

The biochemical pathways affected by isoniazid and its derivatives involve the inhibition of mycolic acid biosynthesis . Mycolic acids are unique components of the cell wall of mycobacteria and are essential for the survival of these organisms. The inhibition of mycolic acid biosynthesis leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to the host’s immune response .

Pharmacokinetics

The pharmacokinetics of isoniazid and its derivatives involve metabolism by hepatic N-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins . This process selectively induces the expression of CYP2E1 . .

Result of Action

The result of the action of 3-(4-Hydroxymethylphenyl)isonicotinic acid, similar to isoniazid, is the inhibition of the growth of mycobacteria. Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . This effect is due to the disruption of mycolic acid biosynthesis, which weakens the bacterial cell wall and makes the bacteria more susceptible to the host’s immune response .

Action Environment

The action of 3-(4-Hydroxymethylphenyl)isonicotinic acid, like other drugs, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature. For instance, the solubility of isonicotinic acid, a related compound, has been studied in various solvents , suggesting that the solubility and therefore the bioavailability and efficacy of 3-(4-Hydroxymethylphenyl)isonicotinic acid could also be influenced by the solvent or biological environment in which it is administered.

Eigenschaften

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-1-3-10(4-2-9)12-7-14-6-5-11(12)13(16)17/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUZVWEBAEGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00687113 | |

| Record name | 3-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261962-14-4 | |

| Record name | 4-Pyridinecarboxylic acid, 3-[4-(hydroxymethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261962-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Hydroxymethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00687113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

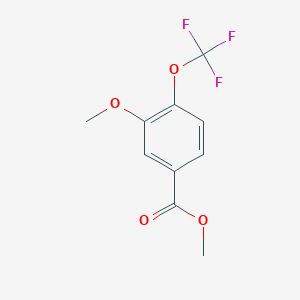

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

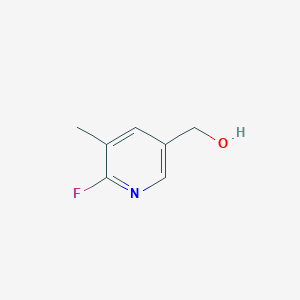

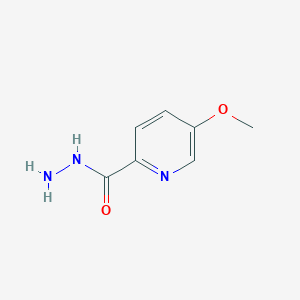

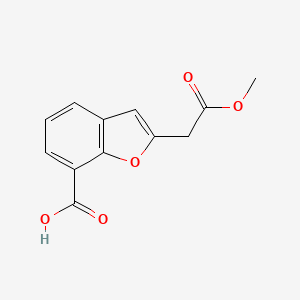

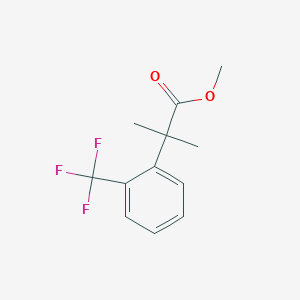

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B3347020.png)

![2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B3347039.png)